molecular formula C21H20ClN3O2S2 B2991499 N-(4-chlorophenyl)-2-((4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 953993-07-2

N-(4-chlorophenyl)-2-((4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2991499
CAS No.: 953993-07-2
M. Wt: 445.98
InChI Key: ODVICKBTIOCTBY-UHFFFAOYSA-N
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Description

This compound belongs to the thiazole-acetamide class, characterized by a thiazole ring connected to an acetamide moiety via a thioether (-S-) linkage. Key structural features include:

  • 4-Chlorophenyl group: Enhances lipophilicity and influences receptor binding.
  • 2,5-Dimethylphenyl group: Modulates steric and electronic properties.
  • Thiazole-thioether-acetamide backbone: Common in bioactive molecules targeting enzymes or transporters.

Properties

IUPAC Name

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S2/c1-13-3-4-14(2)18(9-13)25-19(26)10-17-11-28-21(24-17)29-12-20(27)23-16-7-5-15(22)6-8-16/h3-9,11H,10,12H2,1-2H3,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVICKBTIOCTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-((4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound features a complex structure that includes a thiazole ring, a chlorophenyl group, and an acetamide moiety. The thiazole component is known for its role in various biological activities, including anticancer and anticonvulsant effects.

Anticancer Activity

Research indicates that compounds containing thiazole and related structures exhibit notable anticancer properties. For instance, derivatives of thiazole have been shown to inhibit the growth of various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. In one study, an analog demonstrated an IC50 value of less than 10 µM against these cell lines, indicating potent activity .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 1A549<10
Compound 2NIH/3T3<10
This compoundVariousTBDCurrent Study

Anticonvulsant Activity

The compound has also been investigated for its anticonvulsant properties. Studies have shown that thiazole-containing compounds can significantly reduce seizure activity in animal models. For example, a related compound with a similar structure exhibited a median effective dose (ED50) of 24.38 mg/kg in the electroshock seizure test, demonstrating promising anticonvulsant effects .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups such as chlorine on the phenyl ring enhances the biological activity of thiazole derivatives. Compounds with para-substituted halogens show improved efficacy in both anticancer and anticonvulsant assays. The incorporation of specific functional groups at strategic positions on the thiazole or phenyl rings has been shown to optimize activity .

Case Studies

  • Evren et al. (2019) conducted a study on novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides, which included derivatives similar to this compound. They reported strong selectivity against lung adenocarcinoma cells with IC50 values indicating significant anticancer potential .
  • Pharmacological Evaluation : In another study focusing on thiazole derivatives, compounds were screened for their ability to inhibit tumor growth in vitro and in vivo models. The results highlighted that modifications on the thiazole ring directly correlated with enhanced cytotoxicity against various cancer cell lines .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Thiazole-acetamide derivatives differ in substituents on the phenyl rings and backbone modifications. Key examples include:

Compound Name Substituents Molecular Weight Melting Point (°C) Key Functional Groups Reference
Target Compound 4-Cl-C₆H₄, 2,5-(CH₃)₂-C₆H₃ ~450 (estimated) N/A Thioether, acetamide
Compound 6 () 4-Cl-C₆H₄, coumarin-linked thiazole 378.25 (M+H)⁺ 206–211 Coumarin, acetamide
Compound 14 () 4-Cl-C₆H₄, piperazine 426.96 282–283 Piperazine, acetamide
Compound 4 () 4-Br-C₆H₄, piperazine-P-gp inhibitor N/A N/A Piperazine, bromophenyl
Compound 13 () 2,4-Cl₂-C₆H₃, coumarin 446.30 216–220 Dichlorophenyl, coumarin

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, Br) increase melting points and polarity (e.g., Compound 13: 216–220°C vs. Compound 6: 206–211°C) .
  • Thioether vs. ether linkages : The target compound’s thioether group may enhance metabolic stability compared to ether-containing analogs .
Enzyme Inhibition
  • α-Glucosidase Inhibition: Compound 13 (): Dichlorophenyl substitution shows IC₅₀ = 12.3 µM, while dimethylphenyl analogs (e.g., Compound 14) may exhibit lower potency due to reduced electron-withdrawing effects .
Pharmacokinetic Modulation
  • P-glycoprotein (P-gp) Inhibition :
    • Compound 4 (): A piperazine-thiazole derivative increases paclitaxel bioavailability by 56–106.6% via P-gp inhibition . The target compound’s thioether group may similarly interact with transporter proteins.
Antimicrobial Activity
  • Thiophene-linked analogs () : Exhibit MIC values of 4–16 µg/mL against S. aureus and E. coli. The target compound’s chloro and methyl groups may enhance antimicrobial potency by disrupting bacterial membranes .

Critical Analysis of Substituent Effects

  • Chlorophenyl vs. Methylphenyl : Chlorine’s electron-withdrawing nature enhances polarity and binding to polar enzyme pockets, while methyl groups improve lipophilicity for membrane penetration .

Q & A

Q. What synthetic routes are commonly employed to construct the thiazole-acetamide core of this compound?

The thiazole-acetamide scaffold is typically synthesized via cyclocondensation of 2-aminothiazole derivatives with activated carbonyl groups. For example, 2-amino-4-substituted thiazoles react with acetonitrile in the presence of anhydrous AlCl₃ to form acetamide-thiazole intermediates . To introduce the (2,5-dimethylphenyl)amino moiety, a stepwise approach involving nucleophilic substitution or amide coupling (e.g., using chloroacetyl chloride) is recommended . Optimization of solvent systems (e.g., ethanol, DMF) and catalysts (e.g., triethylamine) is critical to avoid side reactions.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H and ¹³C NMR are used to confirm substituent positions on the thiazole and phenyl rings. For example, the methyl groups on the 2,5-dimethylphenyl moiety show distinct singlets at ~2.3 ppm .
  • Mass Spectrometry : High-resolution MS (e.g., FAB or ESI-MS) validates molecular weight and fragmentation patterns. A [M+1]+ peak at m/z 416.15 has been observed in related acetamide-thiazoles .
  • X-ray Crystallography : Resolves bond angles and intermolecular interactions (e.g., hydrogen bonding between acetamide carbonyl and thiazole sulfur) .

Advanced Research Questions

Q. How can researchers address low yields during the coupling of the thiazole and acetamide moieties?

Low yields often arise from steric hindrance or competing side reactions. Methodological solutions include:

  • Design of Experiments (DoE) : Systematic variation of reaction parameters (temperature, stoichiometry) to identify optimal conditions .
  • Flow Chemistry : Continuous-flow systems improve mixing efficiency and reduce decomposition of sensitive intermediates .
  • Catalyst Screening : Transition metals (e.g., Pd/Cu) or organocatalysts (e.g., DMAP) enhance coupling efficiency in analogous thiazole-acetamide syntheses .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

Bioactivity discrepancies may stem from solubility differences, metabolic instability, or assay-specific interference. Researchers should:

  • Standardize Solubility Protocols : Use co-solvents (e.g., DMSO:PBS mixtures) with concentrations validated by HPLC .
  • Metabolite Profiling : LC-MS/MS identifies degradation products that may affect activity .
  • Orthogonal Assays : Combine in vitro enzymatic assays (e.g., kinase inhibition) with cell-based viability tests (e.g., MTT assay) to confirm mechanism-specific effects .

Q. How can computational methods aid in predicting the compound’s reactivity or stability?

  • DFT Calculations : Predict electrophilic/nucleophilic sites for functionalization. For example, the sulfur atom in the thiazole ring is prone to oxidation .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., binding pocket dynamics in kinases) .
  • QSAR Models : Correlate substituent effects (e.g., chloro vs. methyl groups) with bioactivity trends .

Methodological Challenges and Solutions

Q. What analytical approaches validate the purity of this compound in complex reaction mixtures?

  • HPLC-DAD/MS : Quantify impurities using reverse-phase C18 columns with gradient elution (e.g., water:acetonitrile + 0.1% TFA) .
  • Elemental Analysis : Confirm stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .
  • TLC Monitoring : Track reaction progress using silica plates and UV visualization (Rf = 0.5–0.7 in ethyl acetate:hexane) .

Q. How can researchers mitigate crystallization challenges during scale-up synthesis?

Poor crystallization often results from polymorphic variability. Solutions include:

  • Seeding : Introduce pre-characterized crystals to induce controlled nucleation .
  • Solvent Optimization : Ternary solvent systems (e.g., ethanol:water:acetone) improve crystal morphology .
  • Thermal Analysis : DSC/TGA identifies stable polymorphs with higher melting points .

Data Interpretation and Reproducibility

Q. How should researchers reconcile conflicting X-ray crystallography and NMR data for structural assignments?

  • Cross-Validation : Compare experimental bond lengths/angles (e.g., C=O at 1.22 Å in X-ray) with DFT-optimized geometries .
  • Dynamic NMR : Detect conformational flexibility (e.g., hindered rotation of the acetamide group) that may explain discrepancies .

Q. What statistical methods ensure reproducibility in biological assay data?

  • ANOVA : Identify significant variations between triplicate experiments (p < 0.05) .
  • Power Analysis : Determine sample sizes required to detect effect sizes (e.g., IC₅₀ differences ≥20%) .

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